4-Bromo-2,6,8-trimethylquinoline
Description
Historical Trajectories and Contemporary Significance of Substituted Quinolines in Organic Synthesis
The journey of quinoline (B57606) chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.orgsigmaaldrich.com This discovery was followed by the establishment of its structure and the development of seminal synthetic methods that are still in use today, such as the Skraup, Doebner-von Miller, and Combes syntheses. iipseries.orgwikipedia.orgresearchgate.net These classical reactions provided the initial pathways to access the quinoline core, enabling early investigations into its properties and reactivity. Historically, the most prominent application of quinoline derivatives has been in the field of medicine, with the natural product quinine (B1679958) being a famous example used for the treatment of malaria. wikipedia.orgsigmaaldrich.com
In the contemporary era, the significance of substituted quinolines has expanded dramatically. They are recognized as "privileged scaffolds" in medicinal chemistry, meaning their structure is frequently found in compounds with diverse biological activities. sigmaaldrich.com This has led to their extensive use in drug discovery programs targeting a wide array of diseases, including cancer, bacterial infections, inflammation, and viral illnesses. chemicalbook.comechemi.comarctomsci.com The synthetic versatility of the quinoline ring allows for the generation of large libraries of structurally diverse derivatives, which is crucial for optimizing biological activity and developing new therapeutic agents. iipseries.orgnih.gov
The Unique Role of Halogenated Quinoline Derivatives as Versatile Synthetic Scaffolds
Among the vast array of substituted quinolines, halogenated derivatives play a particularly crucial role as versatile synthetic intermediates. The introduction of a halogen atom, such as bromine, onto the quinoline ring provides a reactive handle for a variety of cross-coupling reactions. This allows for the straightforward installation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic synthesis.
The reactivity of the C-Br bond, for instance, makes bromoquinolines ideal substrates for well-established transformations like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. chemicalbook.com These reactions enable the attachment of aryl, alkyl, alkynyl, and amino groups, facilitating the construction of complex molecular architectures. chemicalbook.com The strategic placement of a bromine atom on the quinoline scaffold allows chemists to build molecular complexity in a controlled and predictable manner, making halogenated quinolines highly valuable building blocks for the synthesis of pharmaceuticals, functional materials, and agrochemicals. ossila.com Research has shown that synthetically tuning halogenated quinolines can have a significant impact on their biological activities, such as their ability to eradicate bacterial biofilms. bldpharm.com
Overview of Current Academic Research Trajectories for Complex Quinoline Architectures
Current academic research in quinoline chemistry is focused on several key areas. There is a continuous effort to develop novel, more efficient, and environmentally friendly methods for the synthesis of the quinoline core and its derivatives. researchgate.netsigmaaldrich.com This includes the use of new catalysts, such as transition metals (e.g., cobalt, ruthenium, copper) and metal-free systems, to promote C-H activation and annulation reactions. chembuyersguide.com These modern methods aim to improve upon classical syntheses by offering milder reaction conditions, higher yields, and greater functional group tolerance. chembuyersguide.com
Another significant research trajectory is the construction of increasingly complex, polysubstituted quinoline frameworks. nih.gov The precise control over the substitution pattern on the quinoline ring is critical for fine-tuning the pharmacological properties of a molecule. chemicalbook.com Researchers are exploring multicomponent reactions (MCRs) and cascade reactions to build complex quinolines in a single step from simple starting materials, which enhances synthetic efficiency. sigmaaldrich.comgoogle.com Furthermore, there is growing interest in creating novel 2D and 3D fused frameworks from quinoline feedstocks for applications in materials science and as highly customizable drug candidates. organicreactions.org The development of methods for the regioselective functionalization of quinolines continues to be an active area of investigation, allowing for the targeted modification of specific positions on the ring system to optimize molecular properties. google.com
The Chemical Compound: 4-Bromo-2,6,8-trimethylquinoline
The compound this compound is a specific example of a polysubstituted halogenated quinoline. While it is commercially available as a research chemical, detailed studies on its synthesis and specific applications are not widely available in published scientific literature. Its structure, combining a reactive bromo-substituent with multiple methyl groups, makes it an interesting candidate for further investigation in synthetic and medicinal chemistry.
Physicochemical Properties
The known properties of this compound are primarily based on data from chemical suppliers and computational predictions.
| Property | Value | Source |
| CAS Number | 1070879-60-5 | sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₁₂H₁₂BrN | sigmaaldrich.comechemi.com |
| Molecular Weight | 250.13 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| SMILES | Cc1cc(C)c2nc(C)cc(Br)c2c1 | sigmaaldrich.com |
| InChI Key | ZLLFZRRHKAPRNV-UHFFFAOYSA-N | sigmaaldrich.com |
Plausible Synthetic Routes
Given the absence of a specific published synthesis for this compound, a plausible synthetic approach can be proposed based on established quinoline synthesis methodologies. Classical methods like the Combes, Doebner-von Miller, or Skraup reactions are viable options.
A likely precursor for this synthesis would be an appropriately substituted aniline (B41778). For instance, the Combes quinoline synthesis involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org To obtain the desired 2,6,8-trimethyl substitution pattern, one could envision starting with 4-Bromo-2,6-dimethylaniline .
The Combes reaction of 4-Bromo-2,6-dimethylaniline with a suitable β-diketone, such as acetylacetone (B45752) (2,4-pentanedione), followed by acid-catalyzed cyclization, would theoretically yield the target molecule, this compound. This proposed route leverages well-understood reaction mechanisms in quinoline chemistry.
Research and Applications
This compound is offered by several chemical suppliers for research and development purposes. echemi.comchembuyersguide.com This indicates its use in exploratory chemical and biological studies. The presence of the bromine atom at the 4-position makes it a suitable substrate for a variety of cross-coupling reactions, allowing for further functionalization and the creation of a library of derivatives. These derivatives could then be screened for potential biological activities, a common practice in drug discovery.
While specific research findings for this compound are not readily found in the public domain, its structural features suggest potential as an intermediate in the synthesis of more complex molecules for materials science or as a scaffold for developing new pharmacologically active agents.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6,8-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-7-4-8(2)12-10(5-7)11(13)6-9(3)14-12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLFZRRHKAPRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653709 | |
| Record name | 4-Bromo-2,6,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-60-5 | |
| Record name | Quinoline, 4-bromo-2,6,8-trimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1070879-60-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic and Structural Elucidation Techniques for Complex Quinoline Derivatives
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-field and multi-dimensional NMR spectroscopy are indispensable tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the intricate connectivity and spatial arrangement of atoms within a molecule.
Application of COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemical Analysis
For a molecule such as 4-Bromo-2,6,8-trimethylquinoline, a suite of 2D NMR experiments would be essential for a complete structural assignment.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, it would help to trace the connectivity of the protons on the quinoline (B57606) ring system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively link each proton signal to its corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in confirming the stereochemistry and through-space interactions between the methyl groups and adjacent protons on the quinoline ring.
Currently, no published COSY, HSQC, HMBC, or NOESY data for this compound could be located.
Advanced Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Studies
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) for Mechanistic Insights
HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the confirmation of its elemental formula (C₁₂H₁₂BrN). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity, separated by two mass units. docbrown.infodocbrown.info
Tandem MS (MS/MS): This technique involves the fragmentation of a selected ion (in this case, the molecular ion of this compound) to generate a fragmentation pattern. Analysis of these fragments provides valuable information about the molecule's structure and can help to elucidate fragmentation pathways. For instance, the loss of a bromine radical or methyl groups would be expected fragmentation pathways.
While predicted mass spectral data for related compounds exists, specific experimental HRMS or MS/MS data for this compound is not available in the reviewed literature. docbrown.infodocbrown.infouni.lunist.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are useful for identifying functional groups and gaining insights into molecular structure and conformation. For this compound, IR and Raman spectroscopy would be expected to show characteristic bands for the aromatic C-H stretching and bending modes, C=C and C=N stretching vibrations of the quinoline ring, and vibrations associated with the methyl groups and the C-Br bond. A detailed analysis of these spectra could also provide information about the conformational properties of the molecule. Despite the utility of these techniques, no specific experimental IR or Raman spectra for this compound have been published. researchgate.netresearchgate.netchemicalbook.com
Reactivity and Derivatization Chemistry of 4 Bromo 2,6,8 Trimethylquinoline
Transition-Metal-Catalyzed Cross-Coupling Reactions at the C4-Position of the Quinoline (B57606) Ring
The carbon-bromine bond at the C4-position of 4-Bromo-2,6,8-trimethylquinoline is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the C4 position, induced by the adjacent nitrogen atom, facilitates the initial oxidative addition step crucial to many catalytic cycles.
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille Couplings)
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from aryl halides. This compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the bromoquinoline with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. It is widely used for creating biaryl structures or introducing alkyl and vinyl groups. For this compound, a typical Suzuki-Miyaura reaction would involve a palladium catalyst like Pd(PPh₃)₄, a base such as sodium carbonate or potassium phosphate, and a suitable solvent system like toluene (B28343) or 1,4-dioxane. fishersci.co.ukmdpi.comnih.gov The reaction is tolerant of a wide array of functional groups and generally provides high yields. nih.gov Electron-rich boronic acids have been shown to produce good yields in couplings with similar brominated heterocycles. mdpi.com
Sonogashira Coupling: To introduce an alkyne moiety at the C4-position, the Sonogashira coupling is employed. This reaction combines the bromoquinoline with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org The reactivity of aryl halides in Sonogashira couplings follows the order I > Br > Cl. tubitak.gov.tr Therefore, the C4-bromo position is expected to be reactive under standard Sonogashira conditions, such as PdCl₂(PPh₃)₂, copper(I) iodide (CuI), and an amine like triethylamine (B128534) (Et₃N) in a solvent like toluene. beilstein-journals.orgresearchgate.net
Heck Reaction: The Heck reaction facilitates the arylation of an alkene. wikipedia.orgyoutube.com In this process, this compound would be coupled with an alkene (e.g., styrene, acrylates) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with a Pd(0) catalyst, which can be generated in situ from precursors like palladium(II) acetate, and a phosphine (B1218219) ligand. libretexts.orgnih.gov
Stille Coupling: The Stille reaction involves the coupling of the bromoquinoline with an organostannane (organotin) reagent. organic-chemistry.orgwikipedia.org This method is highly versatile due to the stability and broad availability of organostannane reagents, which can transfer aryl, alkenyl, alkynyl, or alkyl groups. wikipedia.orglibretexts.org A typical catalytic system consists of a palladium(0) source, such as Pd(PPh₃)₄, and is often performed in a non-polar solvent. organic-chemistry.org A key advantage is its tolerance for a wide variety of functional groups. youtube.com
Table 1: Illustrative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides This table presents typical conditions based on reactions with analogous aryl bromides, as specific data for this compound is not readily available in the cited literature.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₃PO₄, Na₂CO₃ | 1,4-Dioxane, Toluene | fishersci.co.ukmdpi.comnih.gov |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | Toluene, DMF | wikipedia.orgbeilstein-journals.org |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | wikipedia.orgnih.gov |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | (Often not required) | Toluene, THF | organic-chemistry.orgwikipedia.org |
Nickel- and Copper-Catalyzed Cross-Couplings for Functionalization
While palladium catalysts are dominant, nickel and copper catalysts offer alternative and sometimes superior pathways for functionalizing aryl halides.
Nickel-Catalyzed Couplings: Nickel catalysts are particularly effective for forming carbon-heteroatom bonds, such as C-N bonds in amination reactions. nih.govacs.org An air-stable "naked nickel" complex, [Ni(⁴⁻tBu-stb)₃], has been shown to be a competent catalyst for the thermal C-N bond formation between heteroaryl bromides and various primary and secondary amines. acs.org These reactions often use a reducing agent like zinc dust and a base in a polar aprotic solvent. nih.gov
Copper-Catalyzed Couplings: Copper-catalyzed reactions are classic methods for introducing nucleophiles onto an aromatic ring. The Rosenmund-von Braun reaction, for instance, uses copper(I) cyanide to convert aryl halides into nitriles. Modern protocols have improved this transformation, using catalytic amounts of a copper(I) source (e.g., CuI), a ligand such as N,N'-dimethylethylenediamine, and a cyanide source like NaCN. organic-chemistry.orgnih.gov This domino halide exchange-cyanation is efficient for various aryl bromides and offers excellent functional group compatibility. organic-chemistry.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Quinolines
The quinoline ring is inherently electron-deficient, a characteristic that is enhanced by the electronegative nitrogen atom. This property makes the C4 position, which is para to the ring nitrogen, susceptible to nucleophilic attack, enabling the displacement of the bromine atom via a nucleophilic aromatic substitution (SNAr) mechanism.
Reactivity with Nitrogen, Oxygen, and Sulfur Nucleophiles
This compound is expected to react with a range of strong nucleophiles. The SNAr reaction proceeds through a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com Aromaticity is then restored by the expulsion of the bromide ion.
Nitrogen Nucleophiles: Amines (primary and secondary) are common nucleophiles in SNAr reactions, leading to the formation of 4-aminoquinoline (B48711) derivatives.
Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can displace the bromide to yield 4-alkoxy or 4-aryloxyquinolines.
Sulfur Nucleophiles: Thiolates are potent nucleophiles and readily react to form 4-thioether derivatives.
Influence of Substituents on SNAr Mechanism and Rate
The rate of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. byjus.com
Activating Groups: The reaction is accelerated by the presence of electron-withdrawing groups (EWGs), especially when positioned ortho or para to the leaving group, as they stabilize the anionic Meisenheimer intermediate through resonance or induction. masterorganicchemistry.combyjus.com In this compound, the ring nitrogen acts as a powerful activating group for the C4 position.
Deactivating Groups: Conversely, electron-donating groups (EDGs) decrease the reaction rate by destabilizing the negative charge of the intermediate. byjus.com The three methyl groups on the quinoline core are weak EDGs. The methyl groups at C6 and C8 are located on the carbocyclic ring and exert a mild deactivating effect on the SNAr reaction at C4. The methyl group at C2 is on the heterocyclic ring, ortho to the nitrogen, and its electronic influence is combined with potential steric effects on the approaching nucleophile.
Leaving Group: The nature of the halogen also influences reactivity. For SNAr reactions where the initial nucleophilic attack is the rate-determining step, the typical leaving group trend is F > Cl ≈ Br > I. wikipedia.org This is because the more electronegative halogens better activate the ring toward attack, even though their C-X bond is stronger. masterorganicchemistry.com
Electrophilic Aromatic Substitution (EAS) on the Trimethylquinoline Core
While the C4-position is reactive towards nucleophiles, the quinoline ring system can also undergo electrophilic aromatic substitution (EAS). These reactions, such as nitration, halogenation, and sulfonation, typically require strong electrophiles because aromatic rings are inherently stable. organicchemistrytutor.commasterorganicchemistry.com
In strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the quinoline nitrogen is protonated. stackexchange.commasterorganicchemistry.com This protonation forms a quinolinium cation, which strongly deactivates the heterocyclic ring towards electrophilic attack. stackexchange.com Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring.
For the 2,6,8-trimethylquinoline (B3049892) core, the potential sites for EAS are C3, C5, and C7. The heterocyclic ring is deactivated, making C3 an unlikely position for substitution. The reaction will therefore occur on the benzene (B151609) ring at either the C5 or C7 position. The directing effects of the existing substituents must be considered:
The C6-methyl and C8-methyl groups are activating, ortho-, para-directing groups. The C6-methyl group activates the C5 and C7 positions. The C8-methyl group activates the C7 position.
The bromo group at C4 and the deactivated pyridinium (B92312) ring are deactivating groups.
Considering these combined effects, the C5 and C7 positions are the most activated sites for electrophilic attack. The precise outcome would likely be a mixture of isomers, with the exact ratio depending on the specific electrophile and reaction conditions, as steric hindrance could also play a role. For example, nitration of quinoline itself yields a mixture of 5-nitro and 8-nitro derivatives. stackexchange.com For substituted quinolines, if an activated position like C6 is already blocked, substitution may be forced to occur at other positions, such as C8. researchgate.net
Functionalization of the Methyl Substituents (C2, C6, C8 Positions)
The methyl groups at the C2, C6, and C8 positions of this compound are benzylic in nature, rendering them susceptible to a range of functionalization reactions. Their reactivity is influenced by the electronic environment of the quinoline ring system.
Benzylic Oxidation: The selective oxidation of the methyl groups on the quinoline core can lead to the formation of valuable aldehydes, carboxylic acids, or ketones, which serve as versatile intermediates for further synthetic elaborations. While direct experimental data on the selective oxidation of this compound is not extensively documented in publicly available literature, general methodologies for the oxidation of methylquinolines provide insights into potential synthetic routes.
Metal-catalyzed aerobic oxidation presents a viable strategy. For instance, the oxidation of 2-methylquinolines to quinoline-2-carbaldehydes can be achieved under metal-free conditions, suggesting that the C2-methyl group of the target compound could be selectively oxidized. nih.govorganic-chemistry.org Furthermore, vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated catalytic activity in the oxidation of hydrocarbons. youtube.com Another approach involves the use of a surfactant-based oxodiperoxo molybdenum catalyst in water with hydrogen peroxide as a green oxidant for the selective oxidation of methylarenes to carbonyls. organic-chemistry.org The relative reactivity of the C2, C6, and C8 methyl groups towards oxidation would likely be influenced by the electronic effects of the quinoline nitrogen and the bromine substituent, as well as steric factors.
Benzylic Halogenation: The introduction of a halogen atom at the benzylic position of the methyl groups can be accomplished through free-radical halogenation. youtube.comwikipedia.orgyoutube.comyoutube.com N-Bromosuccinimide (NBS) is a commonly employed reagent for the selective bromination of allylic and benzylic positions. rsc.orgcapes.gov.br The reaction is typically initiated by light or a radical initiator. The stability of the resulting benzylic radical intermediate plays a crucial role in determining the regioselectivity of the halogenation. In the case of this compound, the relative stability of the radicals formed at the C2, C6, and C8 methyl positions would dictate the primary site of halogenation. Metal-free methods for the halogenation of quinolines have also been developed, offering alternative synthetic pathways. researchgate.netasianpubs.org
Benzylic Alkylation: The functionalization of the methyl groups through alkylation can be achieved by deprotonation to form a carbanion, followed by reaction with an electrophile. The acidity of the benzylic protons is enhanced by the adjacent aromatic quinoline ring. The use of strong bases, such as organolithium reagents or lithium amides, can facilitate the deprotonation. The regioselectivity of this process would again be governed by the relative acidity of the protons on the C2, C6, and C8 methyl groups. The resulting carbanion can then be quenched with a variety of alkylating agents to introduce new carbon-carbon bonds. Research on the regioselective functionalization of quinolines via magnesiation has demonstrated the ability to introduce functional groups at specific positions on the quinoline core. scite.ai
A summary of potential reagents for the functionalization of the methyl groups is presented in Table 1.
| Functionalization | Reagent/Catalyst System | Potential Product |
| Oxidation | Metal-free (e.g., I2/TBHP) nih.govorganic-chemistry.org | Quinoline-carbaldehyde |
| Vanadium(IV) complexes youtube.com | Oxidized quinoline derivative | |
| Mo-based catalyst/H2O2 organic-chemistry.org | Quinoline-carbonyl | |
| Halogenation | N-Bromosuccinimide (NBS) rsc.orgcapes.gov.br | Bromomethyl-quinoline |
| Trihaloisocyanuric acid researchgate.net | Halogenated quinoline | |
| Alkylation | Strong base (e.g., LDA) + Electrophile | Alkylated methylquinoline |
| Mg reagents (e.g., TMPMgCl·LiCl) scite.ai | Functionalized quinoline |
Ring-Opening and Ring-Closing Metathesis Reactions Involving Quinoline Derivatives
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic and polycyclic compounds, including nitrogen heterocycles. scite.aimdpi.comrsc.org While RCM is extensively used to construct heterocyclic rings, its application to the modification of a pre-existing aromatic core like quinoline is less common. Conceptually, if this compound were appropriately functionalized with two terminal alkene chains, an intramolecular RCM reaction could potentially lead to the formation of a new ring fused to the quinoline scaffold, creating a more complex polycyclic system. The success of such a reaction would depend on the length and flexibility of the alkene tethers and the choice of a suitable metathesis catalyst, such as a Grubbs or Schrock catalyst.
Conversely, ring-opening metathesis (ROM) or ring-opening metathesis polymerization (ROMP) typically involves the polymerization of strained cyclic olefins. It is less likely to be directly applicable to the stable aromatic quinoline ring system of this compound itself, as the aromaticity provides a significant thermodynamic barrier to ring opening. However, if the quinoline core were part of a larger, strained polycyclic system, ROMP could potentially be employed to cleave a non-aromatic, strained ring within that larger structure.
The synthesis of polycyclic azonia cations through RCM of N-vinyl-α-(2-styryl)azinium salts has been reported, demonstrating the feasibility of RCM in creating complex heterocyclic architectures. nih.gov Ring-closing enyne metathesis (RCEYM) also offers a powerful method for generating heterocycles with diene moieties that can be further functionalized. researchgate.net
Stereoselective Transformations and Chiral Derivatization Strategies
The development of stereoselective transformations for the synthesis of chiral quinoline derivatives is of significant interest due to the prevalence of such motifs in biologically active compounds. researchgate.netwikipedia.org For a molecule like this compound, which is achiral, the introduction of chirality would require a stereoselective reaction at a prochiral center or the resolution of a racemic mixture.
Stereoselective Transformations: If one of the methyl groups were to be functionalized to introduce a prochiral center, for example, by oxidation to a ketone, a subsequent stereoselective reduction could yield a chiral alcohol. The diastereoselective synthesis of functionalized quinolines has been achieved through various methods, including borane-catalyzed redox-neutral hydride shifts and dearomative annulation reactions. wikipedia.org Metal-free enantioselective hydrogenation of disubstituted quinolines using chiral borane (B79455) catalysts has also been reported, yielding tetrahydroquinolines with high diastereoselectivity and enantioselectivity. wikipedia.org These general strategies could potentially be adapted for the stereoselective functionalization of derivatives of this compound.
Chiral Derivatization Strategies: For the analytical separation of enantiomers or the determination of enantiomeric excess, chiral derivatizing agents (CDAs) can be employed. These reagents react with a racemic mixture to form diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC. researchgate.netasianpubs.org A variety of chiral derivatizing agents are available, and their selection depends on the functional group present in the analyte. For example, if a functional group like a hydroxyl or an amino group were introduced into the this compound scaffold, it could be reacted with a chiral acid chloride or isocyanate to form diastereomeric esters or ureas, respectively. The resulting diastereomers would exhibit different retention times on a non-chiral HPLC column, allowing for their separation and quantification.
Table 2 provides examples of chiral derivatizing agents and their target functional groups, which could be applicable to functionalized derivatives of this compound.
| Chiral Derivatizing Agent | Target Functional Group | Resulting Diastereomer |
| (R)- or (S)-Mosher's acid chloride | Alcohols, Amines | Ester, Amide |
| 1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Alcohols, Amines | Carbamate |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Amines | Thiourea (B124793) |
| (R)-1-(1-Naphthyl)ethyl isocyanate | Alcohols, Amines | Carbamate |
Theoretical and Computational Studies on 4 Bromo 2,6,8 Trimethylquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and energetic properties of molecules. By approximating the electron density, DFT calculations can predict the most stable three-dimensional arrangement of atoms (geometry optimization) and the total energy of the molecule.
Table 1: Representative Optimized Geometric Parameters for 4-Bromo-2,6,8-trimethylquinoline (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.905 | C-C-Br | 120.5 |
| C-N | 1.378 | C-N-C | 118.2 |
| C-C (ring) | 1.410 (avg.) | C-C-C (ring) | 120.0 (avg.) |
| C-CH₃ | 1.512 (avg.) | H-C-H (methyl) | 109.5 (avg.) |
Note: The data in this table is illustrative and represents typical values that would be expected from a DFT/B3LYP/6-311++G(d,p) calculation.
A significant advantage of DFT is its ability to predict spectroscopic data. For this compound, this would include Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) and Raman vibrational frequencies.
The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate NMR chemical shifts (¹H and ¹³C). sci-hub.box These theoretical predictions are invaluable for interpreting experimental spectra and assigning signals to specific atoms within the molecule.
Similarly, the calculation of vibrational frequencies through DFT can aid in the assignment of bands in experimental IR and Raman spectra. sci-hub.box Theoretical vibrational analysis helps to understand the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.
Table 2: Predicted Spectroscopic Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | 2.5-2.8 (methyl protons), 7.2-8.0 (aromatic protons) |
| ¹³C NMR Chemical Shift (ppm) | 20-25 (methyl carbons), 115-150 (aromatic carbons) |
| C-Br Stretch (cm⁻¹) | ~650 |
| C=N Stretch (cm⁻¹) | ~1620 |
| Aromatic C-H Stretch (cm⁻¹) | ~3050 |
Note: These values are representative and would be refined by specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netdergipark.org.trarxiv.org These include:
Chemical Potential (μ): The tendency of electrons to escape from the system.
Chemical Hardness (η): The resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Table 3: Illustrative Reactivity Descriptors for this compound
| Descriptor | Formula | Illustrative Value |
| HOMO Energy | E(HOMO) | -6.5 eV |
| LUMO Energy | E(LUMO) | -1.2 eV |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.3 eV |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -3.85 eV |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.65 eV |
| Chemical Softness (S) | 1 / η | 0.377 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | 2.79 eV |
Note: These values are for illustrative purposes and would be derived from the calculated HOMO and LUMO energies of the compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While DFT provides insights into static molecules, Molecular Dynamics (MD) simulations allow for the study of their dynamic behavior over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules like water or an organic solvent) and calculating the forces between all atoms to predict their motion.
MD simulations are particularly useful for:
Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt and their relative stabilities. nih.gov For this compound, this could involve studying the rotation of the methyl groups.
Solvent Effects: Understanding how the surrounding solvent molecules influence the structure and behavior of the solute. researchgate.net The solubility and reactivity of the compound can be significantly affected by the solvent.
Computational Studies of Reaction Mechanisms and Transition States for Derivatization Reactions
Computational chemistry can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism. For this compound, this could involve studying derivatization reactions, such as Suzuki or Sonogashira cross-coupling reactions at the bromine position.
By mapping the potential energy surface of the reaction, chemists can identify the transition state—the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, and thus the reaction rate. Such studies are invaluable for optimizing reaction conditions and predicting the feasibility of new synthetic routes. researchgate.net
Prediction of Non-Covalent Interactions and Supramolecular Assembly
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the solid-state structure and properties of molecules. rsc.org Computational methods can be used to predict and analyze these interactions for this compound.
Understanding these interactions is key to predicting how the molecules will pack in a crystal lattice, which influences properties like melting point and solubility. This knowledge is also crucial for designing supramolecular assemblies where molecules are organized into larger, functional structures.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Scaffold Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a molecule with its biological activity or physical properties. nih.gov
The quinoline (B57606) scaffold is a common feature in many biologically active compounds. nih.gov By calculating a range of molecular descriptors for this compound and its derivatives (using methods like DFT), and correlating these with experimentally determined activities or properties, a QSAR/QSPR model can be developed. Such models are powerful tools in drug discovery and materials science for designing new compounds with desired characteristics, using the this compound core as a starting scaffold.
Applications of 4 Bromo 2,6,8 Trimethylquinoline As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Heterocycles and Polycyclic Aromatic Compounds
The development of intricate molecular frameworks, such as complex heterocycles and polycyclic aromatic compounds (PACs), is a cornerstone of modern synthetic chemistry. 4-Bromo-2,6,8-trimethylquinoline is an ideal starting material for such endeavors, primarily due to the reactivity of its carbon-bromine bond at the C4-position. This site is primed for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
For instance, the bromine atom can be readily substituted using well-established palladium-catalyzed reactions. These methodologies allow for the introduction of a wide range of substituents, effectively expanding the molecular complexity. The synthesis of new quinoline (B57606) derivatives often involves such coupling strategies to create novel compounds with potential biological activity. nih.gov
Below is a table illustrating the potential transformations of this compound to form more complex structures.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Resulting Structure Type |
| Suzuki Coupling | Aryl or Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base | 4-Aryl/Heteroaryl-2,6,8-trimethylquinoline |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 4-Alkynyl-2,6,8-trimethylquinoline |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand, Base | 4-(Dialkyl/Aryl)amino-2,6,8-trimethylquinoline |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd Catalyst | 4-Alkyl/Aryl-2,6,8-trimethylquinoline |
| Heck Coupling | Alkene | Pd Catalyst, Base | 4-Alkenyl-2,6,8-trimethylquinoline |
These reactions enable the fusion or linkage of the quinoline core to other cyclic systems, paving the way for novel polycyclic and heterocyclic scaffolds. The methyl groups at positions 2, 6, and 8 also play a crucial role by modifying the steric and electronic environment of the quinoline ring, which can influence reaction outcomes and the properties of the final products.
Scaffold for Ligand Design in Catalysis and Organometallic Chemistry
The quinoline motif is widely used in the design of ligands for organometallic catalysis. nih.gov The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for transition metals. This compound serves as a valuable scaffold in this context, offering a platform that can be systematically modified to tune the catalytic activity of metal complexes.
Asymmetric catalysis relies on the use of chiral ligands to control the stereochemical outcome of a reaction. While this compound is itself achiral, it is a suitable starting point for the synthesis of chiral ligands. The quinoline framework is a common feature in many successful chiral ligands. nih.gov Synthetic strategies can be employed to introduce chirality, for example, by functionalizing one of the methyl groups or by replacing the C4-bromo group with a chiral substituent via nucleophilic substitution or a coupling reaction. The development of new synthetic methods for creating chiral ligands is an active area of research.
The coordination of quinoline derivatives to transition metals is fundamental to their use in catalysis. The nitrogen atom acts as a strong σ-donor, forming stable complexes with a variety of metals, including rhodium, palladium, iridium, and copper. nih.govresearchgate.net The electronic and steric properties of the quinoline ligand have a profound impact on the reactivity and selectivity of the metal center.
In this compound, the substituents significantly modulate these properties:
Methyl Groups (C2, C6, C8): These electron-donating groups increase the electron density on the quinoline ring system, enhancing the donor capacity of the nitrogen atom. They also introduce steric bulk, which can create a specific coordination environment around the metal, potentially influencing substrate binding and catalytic selectivity.
Bromo Group (C4): This electron-withdrawing group can fine-tune the electronic character of the ligand. Furthermore, it can remain as a functional handle for post-coordination modification of the ligand structure.
The ability to create a diverse library of ligands by modifying the quinoline scaffold is crucial for optimizing catalytic processes.
Building Block in the Development of Functional Organic Materials
Aromatic heterocyclic compounds are integral components of functional organic materials used in applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors. Quinoline derivatives, in particular, have been explored for these purposes. The reactivity of dihalogenated quinolines, for example, allows for their use in preparing dyes for such applications.
This compound is a promising building block for such materials. The key to its utility lies in the C4-bromo position, which provides a reactive site for polymerization or for extending the π-conjugated system through cross-coupling reactions. By linking multiple quinoline units or by attaching other chromophores, materials with tailored photophysical and electronic properties can be synthesized. The trimethyl-substituted core can enhance solubility and influence the solid-state packing of the material, which are critical factors for device performance.
Role in Methodological Research for Organic Synthesis
The development of new, efficient, and selective synthetic methods is a primary goal of organic chemistry. Substituted heterocycles like this compound are excellent substrates for this type of research. The presence of multiple, distinct C-H bonds alongside a reactive C-Br bond makes it a valuable tool for exploring and optimizing new chemical transformations.
For example, this compound can be used as a model substrate in the development of:
Regioselective C-H Functionalization: Researchers continuously seek new catalytic systems that can selectively activate and functionalize specific C-H bonds. nih.govresearchgate.net The distinct electronic and steric environments of the C-H bonds on the quinoline core of this molecule (at positions 3, 5, and 7) make it an ideal platform for testing the regioselectivity of new catalysts. nih.gov
Novel Cross-Coupling Protocols: While many cross-coupling reactions are well-established, there is ongoing research to develop catalysts that are more active, stable, or have a broader substrate scope. Using this compound as a test substrate allows for the evaluation of new catalytic systems for reactions at the C4 position.
Tandem or Domino Reactions: The multiple functional groups on the molecule could be exploited in designing multi-step, one-pot reaction sequences, which are highly desirable for improving synthetic efficiency.
In essence, this compound serves not only as a building block for target molecules but also as a fundamental tool for expanding the capabilities of modern organic synthesis.
Emerging Research Directions and Future Perspectives in Quinoline Chemistry
Integration of Flow Chemistry and Microfluidics in Quinoline (B57606) Synthesis
Continuous flow chemistry and microfluidics are rapidly gaining prominence as powerful tools for organic synthesis, offering significant advantages over traditional batch processes. numberanalytics.com These technologies enable precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency, higher yields, enhanced safety, and greater scalability. numberanalytics.comuniqsis.com
In the context of quinoline synthesis, flow chemistry has been successfully applied to various classical methods, including the Friedländer and Doebner-von Miller reactions. The use of microreactors allows for rapid heating and cooling, which can significantly accelerate reaction rates and minimize the formation of byproducts. utwente.nl For instance, a continuous-flow system for a tandem photoisomerization–cyclization process has been developed for the synthesis of quinolines from (E)-2-aminostyryl ketones, demonstrating high efficiency and throughput. thieme-connect.deresearchgate.net This method provides a green and powerful process for producing various bioactive quinoline species. researchgate.net
The integration of flow chemistry with other technologies, such as photochemical and electrochemical methods, is a particularly promising area of research. Photochemical quinoline synthesis and subsequent Minisci functionalization have been shown to have a considerably higher space-time yield in a continuous flow setup compared to batch reactions. uniqsis.com Furthermore, the use of functionalized microreactors, such as those with a perfluorosulfonic acid monolayer, has demonstrated high activity and versatility in acid-catalyzed quinoline synthesis. utwente.nl
Table 1: Comparison of Batch vs. Flow Chemistry for Quinoline Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. numberanalytics.com |
| Scalability | Challenging to scale up safely and efficiently. | Readily scalable by extending reaction time or using parallel reactors. numberanalytics.com |
| Safety | Potential for thermal runaways and hazardous hotspots. | Enhanced safety due to small reaction volumes and efficient heat transfer. uniqsis.com |
| Efficiency | Often requires longer reaction times and purification steps. | Increased efficiency, higher yields, and reduced waste generation. numberanalytics.com |
| Reproducibility | Can be difficult to reproduce consistently. | High reproducibility due to precise parameter control. numberanalytics.com |
The application of microdroplet mass spectrometry represents another frontier, demonstrating accelerated reaction times for classic quinoline syntheses like the Combes synthesis. acs.org These advancements in flow chemistry and microfluidics are poised to revolutionize the synthesis of complex quinoline derivatives, enabling the on-demand and scalable production of compounds like 4-Bromo-2,6,8-trimethylquinoline for further research and development.
Photoredox Catalysis and Electrochemistry in Quinoline Functionalization
Photoredox catalysis and electrochemistry have emerged as powerful and sustainable strategies for the functionalization of quinoline scaffolds under mild reaction conditions. researchgate.netresearchgate.net These methods utilize light energy or electrical current, respectively, to generate reactive radical intermediates, enabling a wide range of C-H functionalization reactions that are often challenging to achieve through traditional thermal methods. uni-regensburg.deresearchgate.net
Photoredox Catalysis:
Visible-light-mediated photoredox catalysis has proven to be particularly effective for the C-2 and C-4 functionalization of quinolines. researchgate.net This approach typically involves the use of a photosensitizer, such as an iridium or ruthenium complex, which, upon light absorption, can initiate single-electron transfer (SET) processes to activate the quinoline ring or a coupling partner. researchgate.netnih.gov This has been successfully applied to the arylation, alkylation, and acylation of quinolines. For example, the dearomatization of quinoline by reaction with imines under photoredox conditions can provide bridged 1,3-diazepanes. researchgate.net
A notable application is the Minisci reaction, which can be performed under photoredox conditions to introduce alkyl radicals onto the electron-deficient quinoline ring. chemrxiv.org Merging dual photoredox/cobalt catalysis has further expanded the scope of the Minisci reaction. acs.org The development of organophotoredox catalysts, particularly those with a quinoline core, offers a metal-free alternative for these transformations. google.com
Electrochemistry:
Synthetic organic electrochemistry is increasingly recognized for its potential to drive innovative and scalable synthetic methodologies in the pharmaceutical and agrochemical industries. researchgate.net Electrochemical methods offer a reagent-free approach to oxidation and reduction, avoiding the use of stoichiometric chemical oxidants or reductants and minimizing waste generation.
In quinoline chemistry, electrochemistry has been employed for various functionalization reactions. For example, electrochemical C-H/C-S functionalization of quinoline N-oxides with thiourea (B124793) provides a regioselective route to quinoline-2-thiones. researchgate.net The combination of electrochemistry with other catalytic methods, such as transition metal catalysis, is a promising avenue for developing novel and efficient C-H functionalization strategies for quinolines.
The application of these technologies to a molecule like this compound could unlock new pathways for its derivatization. The bromo-substituent at the 4-position offers a handle for traditional cross-coupling reactions, while photoredox and electrochemical methods could enable selective functionalization at other positions of the quinoline core, leading to a diverse range of novel compounds with potentially interesting biological activities.
Biocatalytic Approaches and Enzyme-Mediated Transformations of Quinolines
Biocatalysis is emerging as a green and highly selective alternative for the synthesis and modification of quinoline derivatives. frontiersin.org The use of whole-cell biocatalysts or isolated enzymes offers several advantages, including mild reaction conditions, high stereoselectivity, and the potential to perform transformations that are difficult to achieve with conventional chemical methods. rsc.orgresearchgate.net
Enzyme-mediated transformations have been explored for the oxidation, reduction, and kinetic resolution of quinoline derivatives. For instance, oxidoreductases can be employed for the stereoselective reduction of quinolines to tetrahydroquinolines. nih.gov The berberine (B55584) bridge enzyme (BBE), for example, has been utilized for the oxidative C-C bond formation to stereoselectively synthesize (-)-SCL from a benzylisoquinoline. researchgate.net This transformation proceeds via an oxidative C-H activation of the substrate's N-methyl group, a reaction that is unparalleled in traditional organic synthesis. researchgate.net
The kinetic resolution of racemic quinoline derivatives using enzymes is another valuable application. Hydrolases have been shown to exhibit high selectivity in the resolution of cyclic amines, which is relevant for the preparation of chiral piperidines, a substructure found in some quinoline alkaloids. researchgate.net For example, a hydrolase from Arthrobacter sp. K5 has been used for the kinetic resolution of rac-N-pivaloyl-2-methylpiperidine. researchgate.net
While the application of biocatalysis directly to complex substituted quinolines like this compound is still in its early stages, the existing research provides a strong foundation for future exploration. The development of novel enzymes through directed evolution and protein engineering could lead to biocatalysts capable of selectively functionalizing the quinoline core or the methyl substituents of this specific compound.
Table 2: Examples of Enzyme Classes and their Applications in Quinoline Chemistry
| Enzyme Class | Transformation | Example Application |
|---|---|---|
| Oxidoreductases | Oxidation/Reduction | Asymmetric reduction of quinolines to tetrahydroquinolines. nih.gov |
| Hydrolases | Kinetic Resolution | Enantioselective hydrolysis of racemic N-acyl quinoline derivatives. researchgate.net |
| Lyases | C-C, C-N, C-O bond formation/cleavage | Potential for asymmetric synthesis of quinoline precursors. |
| Transferases | Transfer of functional groups | Glycosylation or methylation of quinoline scaffolds. |
The integration of biocatalysis with other synthetic methods, such as chemoenzymatic synthesis, holds significant promise for the efficient and sustainable production of complex and optically pure quinoline derivatives. researchgate.net
Machine Learning and Artificial Intelligence in Reaction Design and Prediction for Quinoline Derivatives
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, including the design and prediction of reactions for quinoline derivatives. These computational tools can analyze vast datasets of chemical reactions to identify patterns, predict reaction outcomes, and even propose novel synthetic routes.
In the context of quinoline chemistry, ML models can be trained on existing literature data to predict the regioselectivity and yield of various functionalization reactions. This can be particularly valuable for complex molecules like this compound, where multiple reaction sites are available. For example, an ML model could predict the most likely site of functionalization under different catalytic conditions, saving significant experimental time and resources.
The integration of ML with high-throughput experimentation (HTE) is another exciting frontier. Automated robotic platforms can perform a large number of reactions under different conditions, and the resulting data can be used to train and refine ML models in a closed-loop optimization process. This approach can accelerate the discovery of new reactions and the optimization of existing ones for the synthesis of quinoline derivatives.
While the application of ML and AI in quinoline chemistry is still an emerging area, the potential impact is enormous. These tools will likely become indispensable for chemists in the near future, enabling the more rapid and efficient discovery and development of new quinoline-based molecules with desired properties.
Exploration of Novel Reactivity Patterns for this compound
The unique substitution pattern of this compound presents a number of opportunities for exploring novel reactivity. The presence of the bromo group at the 4-position, a common site for nucleophilic attack or cross-coupling reactions, combined with the three methyl groups at positions 2, 6, and 8, which can influence the electronic properties and steric accessibility of the quinoline core, creates a versatile platform for chemical modification.
Future research could focus on leveraging the interplay between these substituents to achieve novel transformations. For example, the methyl groups could exert a directing effect in C-H activation reactions, potentially leading to regioselective functionalization at otherwise disfavored positions. The development of new catalytic systems specifically designed to interact with the unique electronic and steric environment of this compound could unlock unprecedented reactivity.
One area of interest is the exploration of tandem reactions, where multiple transformations occur in a single pot. For instance, a reaction sequence could be envisioned where the bromo group is first displaced via a cross-coupling reaction, followed by a C-H functionalization at another position on the quinoline ring. The development of such one-pot procedures would significantly improve the efficiency of synthesizing complex derivatives of this compound.
Furthermore, the investigation of this compound's reactivity under unconventional conditions, such as in ionic liquids or deep eutectic solvents, could reveal new and unexpected reaction pathways. The use of mechanochemistry, where mechanical force is used to induce chemical reactions, is another promising avenue for exploring the solid-state reactivity of this compound.
By systematically exploring the reactivity of this compound under a variety of conditions and with a diverse range of reagents and catalysts, researchers can expect to uncover new and valuable synthetic methodologies for the construction of novel quinoline-based scaffolds.
Q & A
Q. Table 1: Comparative Reactivity of Brominated Quinolines in Cross-Coupling Reactions
| Substituent Positions | Reaction Yield (%) | Preferred Catalyst | Reference |
|---|---|---|---|
| 4-Bromo, 2,6,8-Me | 85 | Pd(PPh) | |
| 6-Bromo, 4-Cl | 72 | Pd(OAc) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
